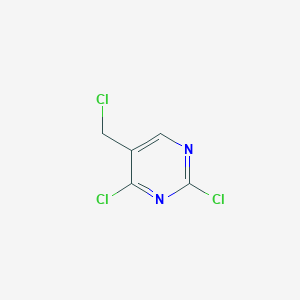

2,4-Dichloro-5-(chloromethyl)pyrimidine

描述

Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in the realm of synthetic chemistry. numberanalytics.comnumberanalytics.com Composed of a six-membered ring with two nitrogen atoms at the first and third positions, this diazine is structurally similar to benzene (B151609) and pyridine. numberanalytics.comwikipedia.org The pyrimidine ring system is not only a synthetic creation but is also widely found in nature in various substituted and fused-ring forms. wikipedia.org Its derivatives are integral components of numerous biologically significant molecules. numberanalytics.com

The versatility of the pyrimidine core allows for functionalization at multiple positions, making it a crucial building block for the development of new compounds with a wide array of applications. numberanalytics.com Pyrimidine and its derivatives are key components in many natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govbenthamdirect.com This has led to immense interest from organic and medicinal chemists. nih.gov The synthesis of pyrimidine heterocycles has been a subject of extensive research, with numerous methods developed to construct this important ring system. These methods often involve the condensation of carbonyl compounds with diamines. chemicalbook.com

The significance of pyrimidines extends to their role as essential components of nucleic acids—DNA and RNA—where the pyrimidine bases cytosine, thymine, and uracil (B121893) are fundamental to the storage and transmission of genetic information. numberanalytics.comchemicalbook.comfiveable.me Beyond their biological roles, pyrimidine derivatives have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com A vast number of drugs incorporate the pyrimidine scaffold, demonstrating its importance in medicinal chemistry for treating a multitude of diseases. nih.gov

Relevance of Halogenated Pyrimidines as Key Synthetic Intermediates

Halogenated heterocyclic compounds, including halogenated pyrimidines, are of significant importance as foundational components in the synthesis of complex natural products and pharmaceutical drugs. rsc.org The introduction of halogen atoms onto the pyrimidine ring creates valuable synthetic intermediates that can be readily modified through various chemical reactions, most notably transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity allows for the construction of more complex molecular architectures.

The presence of halogen substituents can significantly influence the electronic properties of the pyrimidine ring, which in turn can affect the molecule's reactivity and biological activity. acs.org Halogenated pyrimidines serve as versatile precursors for the introduction of other functional groups. For instance, the chlorine atoms in dichloropyrimidines can be selectively displaced by nucleophiles to introduce a variety of substituents.

The synthesis of halogenated pyrimidines can be achieved through several methods, including direct halogenation of the pyrimidine ring or by using halogen-containing starting materials in the ring-forming reaction. chemrxiv.orgnih.gov These synthetic strategies provide access to a diverse range of halogenated pyrimidine derivatives that are crucial for the development of new chemical entities with potential therapeutic applications. nih.gov For example, halogenated pyrimidine analogues have been investigated for their potential as radiosensitizers in cancer therapy, where their incorporation into DNA can enhance the effects of radiation treatment. researchgate.netnih.gov

Positioning of 2,4-Dichloro-5-(chloromethyl)pyrimidine within Pyrimidine Derivatives

This compound is a specific derivative of pyrimidine that holds a significant position as a synthetic intermediate. chemicalbook.com Its structure is characterized by a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions, and a chloromethyl group at the 5 position. This trifunctionalized scaffold offers multiple reactive sites, making it a valuable building block in organic synthesis.

The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The chloromethyl group at the 5 position provides an additional site for chemical modification, further enhancing the synthetic utility of this compound.

This particular pyrimidine derivative has been identified as an intermediate in the preparation of fused pyrimidine compounds, which are being investigated for the treatment of cancers associated with specific genetic mutations. chemicalbook.com Its role as a precursor highlights the importance of halogenated pyrimidines in the synthesis of complex, biologically active molecules. The chemical properties of this compound, including its molecular formula (C5H3Cl3N2) and molecular weight (197.45 g/mol ), are well-defined. chemicalbook.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOODHWTRPYFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544030 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-38-5 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7627-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 5 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions of 2,4-Dichloro-5-(chloromethyl)pyrimidine

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the this compound core. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of two chlorine atoms, facilitates the attack of nucleophiles at the C-2 and C-4 positions.

Reactions with Amines for C-4 and C-2 Substitution

The reaction of 2,4-dichloropyrimidines with amines is a well-established method for the synthesis of aminopyrimidines. The regioselectivity of these reactions, determining whether substitution occurs at the C-2 or C-4 position, is influenced by several factors, including the substituents on the pyrimidine ring and the nature of the amine nucleophile. Generally, the chlorine atom at the C-4 position is more reactive towards nucleophilic substitution than the one at the C-2 position. stackexchange.com

However, the presence of an electron-withdrawing group at the C-5 position, such as the chloromethyl group in this compound, further enhances the reactivity of the C-4 position towards nucleophilic attack. Conversely, the use of tertiary amines as nucleophiles can lead to excellent selectivity for substitution at the C-2 position. nih.govgoogle.com This altered regioselectivity is attributed to a different reaction mechanism involving an in situ N-dealkylation of an intermediate. nih.govgoogle.com

Primary and secondary amines typically favor substitution at the C-4 position, yielding 4-amino-2-chloro-5-(chloromethyl)pyrimidine derivatives. The reaction conditions, such as solvent and temperature, can also play a role in the regiochemical outcome.

| Amine Type | Predominant Substitution Position | Influencing Factors |

|---|---|---|

| Primary/Secondary Amines | C-4 | Electron-withdrawing group at C-5 |

| Tertiary Amines | C-2 | In situ N-dealkylation of intermediate |

Formation of N-((2,4-dichloropyrimidin-5-yl)methyl)aniline

The synthesis of N-((2,4-dichloropyrimidin-5-yl)methyl)aniline involves a nucleophilic substitution reaction where aniline (B41778) acts as the nucleophile. In this case, the reaction is expected to occur at the most electrophilic carbon, which is the benzylic carbon of the chloromethyl group. This is because the SNAr reaction on the pyrimidine ring typically requires more forcing conditions or the presence of a strong activating group.

The reaction would proceed by the nucleophilic attack of the nitrogen atom of aniline on the carbon of the chloromethyl group, displacing the chloride ion. This would result in the formation of a secondary amine linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Displacement of Chlorines with Thiolates and Alcoholates

Similar to amines, thiolate and alcoholate nucleophiles can displace the chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring. The reaction of 2,4-dichloropyramidines with equimolar amounts of alkylthiolates, arylthiolates, or alcoholates can yield either the 4-substituted-2-chloro or the 2-substituted-4-chloro isomers. google.com

The use of two or more molar equivalents of the nucleophile will lead to the disubstituted product. google.com The regioselectivity of the monosubstitution is again dependent on the reaction conditions and the nature of the nucleophile. For instance, in many cases, the C-4 position is more susceptible to initial attack.

The reaction with sodium methoxide, for example, can lead to the formation of methoxy-substituted pyrimidines. Similarly, thiolates will yield the corresponding thioether derivatives. These reactions significantly expand the range of accessible derivatives from the this compound scaffold.

| Nucleophile | Molar Equivalents | Product |

|---|---|---|

| Thiolate/Alcoholate | 1 | Mixture of 4-substituted-2-chloro and 2-substituted-4-chloro isomers |

| Thiolate/Alcoholate | ≥ 2 | 2,4-disubstituted pyrimidine |

Regioselective Control in SNAr Reactions

The control of regioselectivity in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines is a critical aspect of their synthetic utility. As previously mentioned, the inherent reactivity of the C-4 position is generally higher than that of the C-2 position. stackexchange.com This preference can be explained by the stability of the Meisenheimer intermediate formed during the reaction.

The presence of substituents on the pyrimidine ring plays a crucial role in directing the incoming nucleophile. Electron-withdrawing groups at the C-5 position, such as a nitro or cyano group, strongly favor substitution at the C-4 position. nih.govgoogle.com In the case of this compound, the chloromethyl group acts as a weak electron-withdrawing group, thus favoring C-4 substitution with most nucleophiles.

Conversely, electron-donating groups at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com The choice of the nucleophile is also a key determinant. While primary and secondary amines tend to attack the C-4 position, tertiary amines have been shown to selectively substitute the C-2 chloro group. nih.govgoogle.com This allows for a strategic and controlled functionalization of the pyrimidine ring.

Cyclization and Heterocyclization Reactions Involving the Chloromethyl Group

The chloromethyl group at the C-5 position of this compound provides a reactive handle for the construction of fused heterocyclic systems. This is typically achieved through reactions with bifunctional nucleophiles, where one part of the nucleophile displaces the chlorine of the chloromethyl group, and the other part subsequently reacts with one of the chloro substituents on the pyrimidine ring to form a new ring.

Synthesis of Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines

While a direct synthetic route to the specific tricyclic system pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine from this compound is not extensively documented, the general principles of heterocyclic synthesis suggest a plausible pathway. The synthesis of related fused systems such as thiazolo[4,5-d]pyrimidines is well-established. nih.govmdpi.com

A potential strategy for the synthesis of a pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivative could involve the reaction of this compound with an appropriate aminothiazole derivative. The initial step would likely be the alkylation of a nitrogen atom in the aminothiazole by the chloromethyl group. Subsequent intramolecular cyclization, involving the displacement of one of the chloro groups on the pyrimidine ring by another nucleophilic center in the thiazole moiety, would lead to the formation of the fused ring system. The regiochemistry of the final cyclization would depend on the specific aminothiazole used and the reaction conditions.

This type of tandem reaction, combining intermolecular nucleophilic substitution with an intramolecular cyclization, is a powerful tool for the efficient construction of complex heterocyclic scaffolds.

Intermolecular Heterocyclization with 1H-Perimidine-2(3H)-thione

Detailed research findings on the specific intermolecular heterocyclization of this compound with 1H-perimidine-2(3H)-thione are not extensively documented in readily available scientific literature. However, the general reactivity of the compound suggests a plausible reaction pathway. The chloromethyl group at the C-5 position is highly susceptible to nucleophilic substitution by a sulfur nucleophile, such as the one present in 1H-perimidine-2(3H)-thione. This would likely be the initial site of reaction, followed by subsequent intramolecular or intermolecular reactions involving the chloro-substituents on the pyrimidine ring, potentially leading to novel fused heterocyclic systems.

Formation of Dihydrobenzo[b]pyrimido[4,5-e]wuxiapptec.comguidechem.comthiazepine Ring Systems

A novel dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepine ring system has been synthesized using a derivative of the title compound, specifically 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. The reaction involves an initial heterocyclization with o-aminothiophenol. In this reaction, the thiol group of o-aminothiophenol displaces the chlorine at the C4 position of the pyrimidine ring, and the amino group displaces the chlorine from the C5-chloromethyl group, forming the seven-membered thiazepine ring researchgate.net.

The resulting intermediate, 2-chloro-11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepine, is then further derivatized by reacting it with various secondary amines in boiling ethanol. This second step involves the nucleophilic substitution of the remaining chlorine atom at the C2 position. This strategy has been shown to produce a range of derivatives with good to excellent yields researchgate.net.

| Secondary Amine | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | 11-methyl-2-(pyrrolidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepine | 89 |

| Piperidine | 11-methyl-2-(piperidin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepine | 62 |

| Morpholine | 4-(11-methyl-10,11-dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepin-2-yl)morpholine | 74 |

| N-methylpiperazine | 11-methyl-2-(4-methylpiperazin-1-yl)-10,11-dihydrobenzo[b]pyrimido[4,5-e] wuxiapptec.comguidechem.comthiazepine | 87 |

Generation of Pyrimido[4',5':4,5]thiazino[3,2-a]perimidines

Cross-Coupling Reactions and Functionalization

Palladium-Catalyzed Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds wikipedia.org. This reaction is highly applicable to heteroaryl chlorides, including 2,4-dichloropyrimidine (B19661) derivatives. The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine ligand beilstein-journals.org.

For 2,4-dichloropyrimidines, the regioselectivity of the amination (i.e., whether the substitution occurs at the C2 or C4 position) is a critical aspect. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) guidechem.com. However, the selectivity can be influenced by the reaction conditions, the nature of the amine, and the specific ligands used in the palladium catalytic system researchgate.net. While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent, the principles apply to this substrate. It is expected that the reaction would preferentially occur at the C4 position under standard conditions. Further amination at the C2 position could be achieved under more forcing conditions or by modifying the catalytic system researchgate.net.

Suzuki-Miyaura Coupling with Azaindoleboronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and a halide mdpi.comnih.gov. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

In the context of 2,4-dichloropyrimidines, the Suzuki-Miyaura coupling provides a straightforward method for introducing aryl or heteroaryl substituents. Research has shown that the reaction is highly regioselective, with the coupling preferentially occurring at the C4 position mdpi.comrsc.org. This selectivity is attributed to the higher reactivity of the C4-Cl bond towards the palladium catalyst.

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids demonstrated that C4-substituted pyrimidines could be obtained in good to excellent yields with very low catalyst loading and short reaction times mdpi.com. While this study did not specifically use azaindoleboronic acids, the findings are broadly applicable. The coupling of this compound with an azaindoleboronic acid would be expected to yield the corresponding 4-(azaindolyl)-2-chloro-5-(chloromethyl)pyrimidine as the major product.

| Catalyst | Ligand | Base | Solvent | Yield of C4-product (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 95 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 88 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 92 |

Data adapted from studies on 2,4-dichloropyrimidine.

Impact of C-5 Substitution on Reactivity

The substituent at the C-5 position of the 2,4-dichloropyrimidine ring plays a significant role in modulating the reactivity and regioselectivity of substitution reactions wuxiapptec.comguidechem.com. The electronic and steric nature of the C-5 substituent can influence the relative reactivity of the chlorine atoms at the C2 and C4 positions wuxiapptec.com.

In the case of this compound, the chloromethyl group is an electron-withdrawing group. For nucleophilic aromatic substitution (SNAr) reactions, an electron-withdrawing group at C-5 generally enhances the reactivity at the C4 position, making it more susceptible to nucleophilic attack nih.govresearchgate.net. This is because the electron-withdrawing nature of the substituent helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

However, the regioselectivity can be complex and is also influenced by the nature of the incoming nucleophile and the reaction conditions guidechem.com. For instance, while many nucleophiles preferentially attack the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines nih.gov.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halopyrimidines is C4 > C2 >> C5 guidechem.comguidechem.com. The presence and nature of a substituent at C-5 can further fine-tune this selectivity. For 2,4,5-trichloropyrimidine, the reactivity order in both SNAr and Pd-catalyzed reactions is clearly 4-Cl > 2-Cl >> 5-Cl guidechem.comguidechem.com. Replacing the 5-Cl with other halogens like bromine or iodine can alter the reactivity order in Pd-catalyzed reactions, with the C5-halogen becoming more reactive guidechem.comguidechem.com. While the chloromethyl group at C5 is not a site for these specific cross-coupling reactions, its electronic influence remains a key factor in the reactivity of the C2 and C4 positions.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 2,4-Dichloro-5-(chloromethyl)pyrimidine would display several characteristic absorption bands that confirm its structure.

Aromatic C-H Stretch: A weak to medium band corresponding to the stretching vibration of the C6-H bond on the pyrimidine (B1678525) ring is expected above 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds. Their stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibrations for the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The spectrum would likely show strong absorptions in this range corresponding to the two C-Cl bonds on the ring and the C-Cl bond in the chloromethyl group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3050-3150 | Stretching |

| C=N / C=C (Ring) | 1400-1600 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₅H₃Cl₃N₂), the mass spectrum would exhibit a distinct molecular ion peak cluster due to the presence of three chlorine atoms.

Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of three chlorine atoms results in a characteristic pattern of isotopic peaks for the molecular ion (M⁺). The primary peaks in this cluster would be:

M⁺: Contains three ³⁵Cl atoms.

[M+2]⁺: Contains two ³⁵Cl atoms and one ³⁷Cl atom.

[M+4]⁺: Contains one ³⁵Cl atom and two ³⁷Cl atoms.

[M+6]⁺: Contains three ³⁷Cl atoms.

The relative intensities of these peaks provide a definitive signature for a molecule containing three chlorine atoms. Common fragmentation patterns would involve the loss of a chlorine atom (-Cl) or the entire chloromethyl group (-CH₂Cl).

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₅H₃Cl₃N₂ |

| Nominal Molecular Weight | 196 g/mol |

| Molecular Ion (M⁺, for ³⁵Cl) | m/z 196 |

| Isotopic Peaks | Characteristic cluster at m/z 196, 198, 200, 202 |

| Key Fragmentation | Loss of Cl (M-35), Loss of CH₂Cl (M-49) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

Table 2: Example Crystallographic Data for an Analogous Heterocyclic Compound This data is representative of the information obtained from a single-crystal X-ray diffraction experiment for a substituted pyrimidine derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.199 |

| b (Å) | 21.773 |

| c (Å) | 7.845 |

| β (°) | 108.42 |

| Volume (ų) | 1328.8 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry for Structural and Reactivity Insights

Computational chemistry provides a powerful complement to experimental techniques by offering insights into the electronic structure, stability, and reactivity of molecules. These methods can be used to predict properties and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to determine the optimized ground-state geometry of this compound and to calculate various molecular properties.

Key insights from DFT include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations help chemists understand the electronic properties that govern the molecule's behavior in chemical reactions. wuxiapptec.com

Table 3: Representative DFT-Calculated Properties for a Pyrimidine Derivative Calculations typically performed at a level of theory such as B3LYP/6-31G.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | -0.258 | -7.02 | Relates to electron-donating ability |

| LUMO Energy | -0.089 | -2.42 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 0.169 | 4.60 | Index of chemical reactivity |

To predict the specific sites of reaction on a molecule, DFT calculations can be extended to compute reactivity indices such as the Fukui function. The condensed Fukui function simplifies this analysis by assigning a value to each atom in the molecule, indicating its susceptibility to nucleophilic or electrophilic attack.

For this compound, the primary question is the regioselectivity of nucleophilic aromatic substitution (SNAr). The molecule has two reactive chlorine atoms on the pyrimidine ring at positions C2 and C4. Analysis based on Frontier Molecular Orbital (FMO) theory, which is the basis for the Fukui function, can predict which site is more reactive. The LUMO lobes indicate the regions where an incoming nucleophile is most likely to attack. For 2,4-dichloropyrimidine (B19661), the LUMO is primarily distributed at the C4 position, making it the more electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.com However, the presence of substituents can alter the distribution of the LUMO and LUMO+1 orbitals, sometimes reversing this selectivity. wuxiapptec.com Therefore, calculating these reactivity indices is crucial for predicting the outcome of synthetic reactions and designing reaction conditions that favor the formation of the desired isomer. wuxiapptec.com

When derivatives of this compound are synthesized for biological applications, such as enzyme inhibition, molecular docking is a critical computational tool. Docking simulations predict the preferred orientation of a ligand (the synthesized molecule) when bound to a specific protein target.

The simulation places the ligand into the active site of the protein and calculates a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information is vital for structure-based drug design, allowing medicinal chemists to rationally design modifications to the ligand to improve its potency and selectivity for the target protein. Pyrimidine scaffolds are common in kinase inhibitors, and docking studies are essential for optimizing their interactions with the ATP-binding pocket of the target kinase.

Table 4: Representative Molecular Docking Results for a Hypothetical Pyrimidine-Based Inhibitor

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Kinase X | Derivative A | -9.8 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| Kinase X | Derivative B | -8.5 | Leu844, Ala743 | Hydrophobic |

| Kinase Y | Derivative A | -6.2 | Asp810 | Hydrogen Bond |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Regions of negative potential, typically colored in shades of red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, areas of positive potential, usually depicted in blue, are electron-deficient and prone to nucleophilic attack. Green and yellow regions indicate neutral or near-neutral potential.

For this compound, a theoretical MEP analysis would reveal a distinct distribution of electrostatic potential. The nitrogen atoms of the pyrimidine ring, being highly electronegative, are expected to be surrounded by regions of negative potential (red to yellow), indicating their role as likely sites for electrophilic interactions. The chlorine atoms, also electronegative, would contribute to the negative potential in their vicinity.

In contrast, the hydrogen atoms of the chloromethyl group and the pyrimidine ring are anticipated to exhibit positive electrostatic potential (blue), rendering them susceptible to nucleophilic interactions. The carbon atoms, particularly those bonded to the electronegative chlorine and nitrogen atoms, would also contribute to regions of positive potential.

This distribution of electrostatic potential provides a roadmap for predicting the molecule's behavior in chemical reactions. The electron-rich nitrogen atoms are potential sites for protonation and coordination with Lewis acids, while the electron-deficient regions are targets for nucleophiles.

Table 1: Theoretical Molecular Electrostatic Potential (MEP) Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Color Representation | Implication for Reactivity |

|---|---|---|---|

| Pyrimidine Nitrogen Atoms | Negative | Red/Yellow | Prone to electrophilic attack |

| Chlorine Atoms | Negative | Red/Yellow | Contribute to electron-rich areas |

| Hydrogen Atoms | Positive | Blue | Susceptible to nucleophilic attack |

| Carbon atoms adjacent to Cl and N | Positive | Blue/Green | Potential sites for nucleophilic interaction |

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize these weak interactions in three-dimensional space. The RDG is a function of the electron density and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of noncovalent interactions can be distinguished.

In the resulting 3D NCI plots, large, colored isosurfaces appear in regions of significant noncovalent interaction. The color of the isosurface provides information about the nature of the interaction:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds.

Green: Represents weak, attractive van der Waals interactions.

Red: Signifies repulsive interactions, often due to steric clashes.

For this compound, a theoretical NCI and RDG analysis would likely reveal several types of noncovalent interactions. Given the presence of chlorine atoms, halogen bonding is a potential significant interaction. Van der Waals forces would be present throughout the molecule. Due to the absence of strong hydrogen bond donors, conventional hydrogen bonding is not expected to be a dominant feature, though weak C-H···N or C-H···Cl interactions might occur.

The RDG scatter plot would be expected to show spikes in the low-density, low-gradient region, which are characteristic of noncovalent interactions. The sign(λ₂)ρ values associated with these spikes would further elucidate the nature of these interactions. For instance, a spike at a negative sign(λ₂)ρ value would suggest an attractive interaction, while a spike at a positive value would indicate a repulsive one.

Table 2: Predicted Noncovalent Interactions (NCI) in this compound based on RDG Analysis

| Type of Interaction | Predicted Strength | RDG-sign(λ₂)ρ Signature | Visual Representation in NCI Plot |

|---|---|---|---|

| Van der Waals Interactions | Weak | Spike near zero | Green isosurfaces |

| Halogen Bonding (Cl···N/Cl) | Moderate | Spike at negative values | Blue/Green isosurfaces |

| Steric Repulsion | Repulsive | Spike at positive values | Red isosurfaces |

| Weak C-H···N/Cl Interactions | Very Weak | Small spike at slightly negative values | Small green isosurfaces |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Role as an Intermediate in Pharmaceutical Synthesis

The unique structural features of this compound make it a crucial starting material for the synthesis of various pharmaceutical compounds. The differential reactivity of the chlorine atoms allows for sequential and regioselective reactions, enabling the construction of diverse molecular architectures with significant biological activities.

Preparation of Fused Pyrimidine Compounds for Cancer Treatment

Fused pyrimidine ring systems are prevalent scaffolds in many anticancer agents due to their ability to mimic endogenous purines and interact with various biological targets. This compound serves as a key precursor for the synthesis of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which have demonstrated significant antiproliferative activities.

The synthesis of these fused systems often involves the reaction of the chloromethyl group to form a suitable five-membered ring, followed by further modifications at the 2- and 4-positions of the pyrimidine ring. For instance, thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory effects on various cancer cell lines, including breast, lung, and prostate cancer. researchgate.netnih.gov Similarly, furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. rsc.org

Table 1: Examples of Fused Pyrimidine Compounds with Anticancer Activity

| Fused Pyrimidine Scaffold | Reported Anticancer Activity | Potential Synthetic Precursor |

|---|---|---|

| Thieno[2,3-d]pyrimidine | Inhibition of proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. researchgate.net | This compound |

| Furo[2,3-d]pyrimidine | Inhibition of receptor tyrosine kinases; activity against HepG2 (liver cancer) cell lines. rsc.org | This compound |

| Thieno[2,3-d] researchgate.netnih.govderpharmachemica.comtriazolo[1,5-a]pyrimidine | Excellent potency against MCF-7 (breast cancer) cell lines. | Derivatives of this compound |

Synthesis of Antiviral Drugs

The pyrimidine nucleus is a fundamental component of nucleosides, making pyrimidine derivatives a cornerstone in the development of antiviral drugs. This compound is a valuable starting material for the synthesis of various nucleoside and non-nucleoside antiviral agents.

One important class of antiviral compounds that can be synthesized from this intermediate is acyclic nucleoside phosphonates (ANPs). These compounds are analogues of natural nucleotides and can act as inhibitors of viral DNA polymerases or reverse transcriptases. researchgate.netachemblock.com The chloromethyl group at the 5-position of the pyrimidine ring can be utilized to introduce the acyclic side chain, which is a key structural feature of these antiviral agents.

Development of Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors.

This compound can be readily converted to 2,4-diaminopyrimidine derivatives through nucleophilic substitution reactions. This allows for the synthesis of a variety of non-classical antifolates, which are lipid-soluble and can overcome some of the resistance mechanisms associated with classical antifolates like methotrexate. The chloromethyl group can be further modified to introduce various substituents that can enhance the binding affinity and selectivity of the inhibitors for the target enzyme. For example, analogues of the antimalarial drug pyrimethamine can be synthesized using this approach.

Precursor for Kinase Inhibitors (e.g., CDK2, Syk kinase)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif.

This compound is an ideal starting material for the synthesis of various kinase inhibitors. The sequential substitution of the two chlorine atoms allows for the introduction of different functionalities at the 2- and 4-positions of the pyrimidine ring, which is a common strategy in the design of kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. 2-Anilino-4-substituted-pyrimidine derivatives have been extensively studied as CDK2 inhibitors. derpharmachemica.com The synthesis of these compounds often involves the reaction of a 2,4-dichloropyrimidine with an aniline (B41778) derivative, followed by the introduction of another substituent at the 4-position.

Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase that plays a critical role in immune signaling. Inhibition of Syk is a potential therapeutic approach for autoimmune diseases and certain cancers. Pyrimidine-based compounds have been developed as potent and selective Syk inhibitors.

Table 2: Kinase Inhibitor Scaffolds Derived from Dichloropyrimidines

| Kinase Target | Inhibitor Scaffold | Key Synthetic Step |

|---|---|---|

| CDK2 | 2-Anilino-4-(thiazol-5-yl)pyrimidine | Sequential nucleophilic substitution on a dichloropyrimidine precursor. derpharmachemica.com |

| CDK2 | 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Bioisosteric replacement on a dichloropyrimidine-derived intermediate. |

| Syk Kinase | 1,2,4-Triazolo[4,3-c]pyrimidine | Cyclization reactions involving a dichloropyrimidine derivative. |

Synthesis of Pyrimidine-Appended Linezolids

Linezolid is an important antibiotic belonging to the oxazolidinone class, which is effective against multidrug-resistant Gram-positive bacteria. To combat emerging resistance and broaden the spectrum of activity, medicinal chemists have explored the synthesis of hybrid molecules that combine the pharmacophore of linezolid with other biologically active moieties.

The synthesis of pyrimidine-appended linezolid analogues can be envisioned through the reaction of a suitable linezolid precursor with this compound. The reactive chloromethyl group can be used to link the pyrimidine scaffold to the linezolid core, while the two chlorine atoms on the pyrimidine ring offer opportunities for further functionalization to optimize the antibacterial activity and pharmacokinetic properties of the resulting hybrid compounds. nih.gov The combination of the pyrimidine and oxazolidinone moieties is a promising strategy for the development of new antibacterial agents.

Applications in Agrochemical and Biotechnological Formulations

The reactivity of this compound and its derivatives also extends to the development of agrochemicals and compounds for biotechnological applications.

A structurally related compound, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is a known intermediate in the synthesis of herbicides and fungicides. The trifluoromethyl group in this analogue enhances its biological activity. Given the structural similarity, this compound can also serve as a precursor for various crop protection agents. The reactive sites on the molecule allow for the introduction of different functional groups to fine-tune the herbicidal or fungicidal activity and selectivity.

In the realm of biotechnology, pyrimidine derivatives are of interest for various applications, including the development of enzyme inhibitors and probes for biological systems. While specific biotechnological applications of this compound are not extensively documented, its potential as a scaffold for designing molecules that interact with biological targets is significant. The ability to introduce diverse functionalities onto the pyrimidine ring makes it a candidate for creating libraries of compounds for high-throughput screening in drug discovery and other biotechnological research.

Patent Landscape and Industrial Relevance

Patents Related to the Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine and its Derivatives

The patent literature reveals several strategic approaches to the synthesis of 2,4-dichloro-5-substituted pyrimidines, which are foundational to obtaining this compound. A common theme in these patents is the modification of the pyrimidine (B1678525) ring, often starting from readily available precursors like uracil (B121893) or its derivatives.

A prevalent method involves the chlorination of a 2,4-dihydroxypyrimidine precursor. For instance, a patented process for the preparation of 2,4-dichloro-5-methoxypyrimidine (B27636) starts with 2,4-dihydroxy-5-methoxypyrimidine, which is then subjected to a chlorinating agent. google.com This highlights a general strategy where the dihydroxy pyrimidine core is converted to the more reactive dichloropyrimidine.

Another patented approach details a commercially viable synthetic process for 2,4-dichloro-5-aminopyrimidine, beginning with 5-nitrouracil. wipo.int This method underscores the industrial focus on developing scalable routes from inexpensive starting materials. The conversion of a nitro group to an amino group, followed by chlorination, represents a key transformation in this synthetic pathway.

Furthermore, a Japanese patent describes a process for producing 2,4-dichloro-5-fluoropyrimidine (B19854) by reacting a 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent in the presence of a base. google.com This patent emphasizes the direct conversion of an alkoxy-pyrimidinone to a dichloropyrimidine, which can be a more efficient industrial process by reducing the number of steps. google.com

The following table summarizes key features from representative patents for the synthesis of related 2,4-dichloro-5-substituted pyrimidines:

| Patent Number | Starting Material | Key Reagents/Conditions | Product |

| CN101486684B | 2,4-dihydroxy-5-methoxypyrimidine | Chlorinating agent, acid-binding agent | 2,4-dichloro-5-methoxypyrimidine |

| WO/2022/090101 | 5-nitrouracil | Not detailed | 2,4-dichloro-5-aminopyrimidine |

| JP2005126389A | 2-alkoxy-5-fluoro-4(3H)-pyrimidinone | Chlorinating agent (e.g., phosphorus oxychloride), base | 2,4-dichloro-5-fluoropyrimidine |

Patents for Medicinal Applications of Pyrimidine Compounds

The 2,4-dichloropyrimidine (B19661) scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the fields of oncology and virology. The two chlorine atoms at the 2 and 4 positions act as reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups to build complex molecules with specific biological activities. While patents may not always explicitly name this compound as the starting material, its utility as a precursor is evident from the structure of the final patented compounds.

One notable area of application is in the development of kinase inhibitors. A US patent covers 2-(2,4,5-substituted-anilino)pyrimidine compounds for the treatment of cancers mediated by mutated forms of the epidermal growth factor receptor (EGFR). google.com The general structure of these compounds often involves an aniline (B41778) derivative attached to the pyrimidine ring, a linkage that can be formed by reacting a dichloropyrimidine with the corresponding aniline.

Another US patent describes 2,4-dichloro-5-(β-D-ribofuranosyl)pyrimidines as key starting materials for synthesizing C-nucleoside compounds with demonstrated antitumor, antiviral, and antibacterial activities. google.com This patent highlights the importance of the dichloropyrimidine moiety in creating a versatile intermediate for further chemical modifications to produce a range of biologically active nucleoside analogs. google.com

The broad antiviral potential of pyrimidine derivatives is also well-documented in the patent literature. A comprehensive review of patents from 1980 to 2021 reveals that a wide variety of pyrimidine-based molecules have been synthesized and tested for their efficacy against numerous viruses, including influenza, hepatitis B and C, and HIV. nih.gov The core pyrimidine structure is a common feature in these patented antiviral compounds. nih.gov

The following table provides examples of patented pyrimidine compounds and their medicinal applications:

| Patent/Reference | Compound Class | Therapeutic Application |

| US8946235B2 | 2-(2,4,5-substituted-anilino)pyrimidines | Treatment of cancers with EGFR mutations. google.com |

| US4092472A | C-nucleoside derivatives from dichloropyrimidines | Antitumor, antiviral, and antibacterial agents. google.com |

| Review (PMID: 36545712) | Various pyrimidine derivatives | Broad-spectrum antiviral agents (e.g., against influenza, HCV, HIV). nih.gov |

Industrial Production Methods and Scalability

For a chemical intermediate to be industrially relevant, its synthesis must be scalable, economically viable, and safe. The patented methods for producing 2,4-dichloro-5-substituted pyrimidines often address these considerations.

However, the scalability of these syntheses is not without challenges. The use of chlorinating agents like phosphorus oxychloride is common, but this reagent is corrosive and reacts vigorously with water, requiring specialized handling and equipment. The industrial-scale use of such hazardous materials necessitates strict safety protocols and waste management procedures.

Key considerations for the industrial production of this compound and its derivatives include:

Raw Material Availability and Cost: Starting materials should be readily available and affordable to ensure the economic feasibility of the process.

Reaction Conditions: Industrial processes favor reactions that can be run at moderate temperatures and pressures, minimizing energy costs and the need for specialized high-pressure reactors.

Yield and Purity: High yields and purity are essential to maximize output and minimize the costs associated with purification.

Safety and Environmental Impact: The handling of hazardous reagents and the generation of chemical waste are significant concerns that must be managed responsibly in an industrial setting.

The patent literature reflects a continuous effort to develop more efficient, safer, and environmentally friendly methods for the synthesis of dichloropyrimidine derivatives to meet the growing demand from the pharmaceutical and agrochemical industries.

Advanced Research Considerations

Structure-Activity Relationship (SAR) Studies of Derivatives

2,4-Dichloro-5-(chloromethyl)pyrimidine is a key starting material for the synthesis of fused pyrimidine (B1678525) scaffolds, such as thieno[2,3-d]pyrimidines, which are prevalent in medicinal chemistry. Extensive Structure-Activity Relationship (SAR) studies have been conducted on these derivatives to optimize their biological activity against various targets, including kinases and G-protein coupled receptors.

Thieno[2,3-d]pyrimidine Derivatives: This scaffold is often used to develop potent enzyme inhibitors. The general synthetic strategy involves reacting this compound with a cysteine derivative or another sulfur-containing nucleophile to construct the fused thiophene ring. The resulting thieno[2,3-d]pyrimidine core is then further functionalized at the positions corresponding to the original C-2 and C-4 chloro-substituents.

As Kinase Inhibitors: Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, derivatives have been developed as atypical protein kinase C (aPKC) inhibitors. nih.govresearchgate.net SAR studies on these compounds revealed that potency and selectivity are highly dependent on the nature of the substituent at the 4-position (originally C-4 of the pyrimidine).

As GnRH Receptor Antagonists: In the development of gonadotropin-releasing hormone (GnRH) receptor antagonists, SAR studies on thieno[2,3-d]pyrimidine-2,4-diones showed that a 2-(2-pyridyl)ethyl group attached via the 5-aminomethyl functionality (derived from the original chloromethyl group) was critical for high receptor binding affinity. nih.gov Furthermore, hydrophobic substituents on a phenyl group at the 6-position were found to be favorable. nih.gov

As Triple-Negative Breast Cancer (TNBC) Inhibitors: Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been used to identify key structural features for the activity of thieno-pyrimidine derivatives against TNBC. mdpi.com These computational studies provide contour maps that guide the design of new analogs by indicating regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would enhance biological activity. mdpi.com

Table 1: SAR Insights for Thieno[2,3-d]pyrimidine Derivatives

| Target | Scaffold Position | Favorable Substituents | Reference |

|---|---|---|---|

| GnRH Receptor | 5-position (from chloromethyl) | 2-(2-pyridyl)ethyl group on aminomethyl linker | nih.gov |

| GnRH Receptor | 6-position | Hydrophobic groups on an aminophenyl ring | nih.gov |

| aPKC Kinase | 4-position | Varies; small series synthesized to probe potency | nih.gov |

5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors: While not derived from the chloromethyl analog, SAR studies on the closely related 2,4-dichloro-5-(trifluoromethyl)pyrimidine provide valuable insights. A series of these derivatives were synthesized as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The research found that introducing a 3-aminothiophene-2-carboxylic acid methylamide group at the 4-position of the pyrimidine ring and various substituted phenylamino groups at the 2-position led to potent antitumor activity. The most active compounds could induce apoptosis and arrest the cell cycle in cancer cells. nih.gov This highlights a common strategy: using a disubstituted pyrimidine core to position functional groups that interact with key residues in an enzyme's active site.

Toxicity and Environmental Impact of Halogenated Pyrimidines (General Context)

The extensive use of halogenated organic compounds has raised significant environmental and health concerns due to their persistence, potential for bioaccumulation, and toxicity. nih.gov Halogenated pyrimidines, as a class, are part of this broader group of compounds.

Environmental Fate: Halogenated aromatic and heteroaromatic compounds are often resistant to natural degradation processes. The carbon-halogen bond, particularly the carbon-chlorine bond, is strong and not easily broken down by microorganisms. This can lead to the persistence of these compounds in soil and water systems. nih.gov Their tendency to bioaccumulate in organisms can increase up the food chain, posing a risk to wildlife and humans. nih.gov Brominated flame retardants like polybrominated diphenyl ethers (PBDEs), for example, are known to be ubiquitous environmental pollutants with long half-lives. nih.gov

Toxicity: The toxicity of halogenated compounds is varied and depends on the specific structure, number, and type of halogen atoms.

General Effects: Exposure to certain halogenated organic compounds is linked to a range of adverse health effects, including reproductive, developmental, and neurological toxicity. nih.gov Many also disrupt endocrine systems; for instance, some flame retardants are structurally similar to thyroid hormones and can interfere with their function. nih.gov

Specific Pyrimidine Studies: Research on specific halogenated pyrimidines has demonstrated toxicity in model organisms. In one study, various halogenated pyrimidines were tested on radish seeds and the nematode C. elegans. The results showed that these compounds could inhibit radish seed germination and reduce the survival rate of the nematodes, indicating general toxicity to both plant and animal models. researchgate.net Another study noted that exposure of cultured hamster cells to various known toxic chemicals, including direct alkylating agents, resulted in the release of pyrimidines and their nucleosides into the culture medium, suggesting a cellular stress response or damage. nih.gov

Table 2: Summary of Potential Environmental and Toxicological Concerns

| Concern | Details for Halogenated Compounds | Specific Data for Halogenated Pyrimidines | Reference |

|---|---|---|---|

| Persistence | Carbon-halogen bonds are strong and resist biodegradation, leading to long environmental half-lives. | Assumed to be persistent based on general principles, but specific degradation data is limited. | nih.gov |

| Bioaccumulation | Lipophilic nature can lead to accumulation in fatty tissues of organisms. | No specific data found for this compound. | nih.gov |

| Toxicity | Can cause neurotoxicity, endocrine disruption, and reproductive harm. | Shown to inhibit plant germination and reduce survival in nematodes. | nih.govresearchgate.net |

While specific data on the environmental impact of this compound is scarce, the general properties of halogenated heterocycles suggest that its synthesis, use, and disposal warrant careful management to minimize potential environmental release and subsequent toxic effects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-5-(chloromethyl)pyrimidine, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting iodine in 2,4-Dichloro-5-(iodomethyl)pyrimidine with chlorine using reagents like HCl or Cl₂ under controlled temperatures (40–60°C) can yield the target compound. Reaction optimization requires inert atmospheres (e.g., N₂) to prevent side reactions and precise stoichiometric ratios . Characterization via NMR (¹H/¹³C) and elemental analysis is essential to confirm purity and structure .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituents on the pyrimidine ring and confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) .

- Mass Spectrometry (MS) : For molecular weight verification (calc. 203.03 g/mol) and fragmentation pattern analysis .

- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for studying regioselectivity in derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Dispose of waste via halogenated solvent protocols, as the compound contains reactive chlorides .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the C5 chloromethyl group shows high electrophilicity (LUMO energy ~-1.5 eV), making it prone to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What strategies enhance regioselectivity in nucleophilic substitutions at the C5 position of this compound?

- Methodological Answer : Steric and electronic factors dictate regioselectivity:

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered C4 position.

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C5 functionalization. For example, Suzuki-Miyaura coupling at C5 requires Pd(PPh₃)₄ and aryl boronic acids in THF at 80°C .

Q. What role does this compound play in the synthesis of bioactive pyrimidine derivatives?

- Methodological Answer : The compound serves as a versatile intermediate:

- Antimicrobial Agents : React with amines (e.g., piperazine) to form Schiff bases with demonstrated activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

- Kinase Inhibitors : Functionalize the chloromethyl group with heterocycles (e.g., imidazole) to target ATP-binding pockets in kinases .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。